Ro4368554

概述

描述

科学研究应用

神经科学

Ro4368554,作为一种5-HT6 受体拮抗剂,已被研究用于其增强认知功能的潜力。 它在胆碱能和血清素能缺陷的动物模型中恢复记忆性能方面显示出希望 。这表明它有可能应用于治疗阿尔茨海默病和其他认知障碍。

药理学

在药理学研究中,this compound 选择性抑制 5-HT6 受体可能在开发调节神经递质系统的治疗方法中具有重要意义。 它增加乙酰胆碱释放的能力可能对记忆障碍具有治疗益处,并且可能是药物干预的目标 。

生物化学

This compound 的生化特性,包括其对 5-HT6 受体的高选择性和在 DMSO 中的溶解度,使其成为生化测定和研究血清素在各种生理过程中的作用的宝贵化合物 。

药物化学

该化合物的结构和受体结合特性在药物化学中引起人们对设计新型治疗剂的兴趣。 它的选择性和效力使其成为开发针对中枢神经系统的新药的参考化合物 。

分子生物学

分子生物学家可能会探索 this compound 在细胞水平上与 5-HT6 受体的相互作用,研究其对基因表达、受体信号通路和突触可塑性的影响 。

临床研究

虽然仍处于临床前阶段,但 this compound 在临床研究环境中与记忆增强有关。 它对记忆和学习的影响可能会导致治疗记忆相关疾病的新方法 。

作用机制

Target of Action

Ro4368554 primarily targets the serotonin type 6 (5-HT6) receptors . These receptors are associated with learning and memory processes and are found in many brain areas, including the hippocampus and the cerebral cortex . This compound binds to these receptors with a greater than 100-fold selectivity over other monoamine receptor subtypes .

Mode of Action

This compound acts as an antagonist at the 5-HT6 receptors . Antagonism of 5-HT6 receptors leads to an increase in the release of acetylcholine (ACh), a neurotransmitter that plays a crucial role in memory and learning .

Biochemical Pathways

The antagonism of 5-HT6 receptors by this compound affects several biochemical pathways. It leads to an increase in the release of acetylcholine, which may involve biochemical pathways associated with pERK1/2 expression .

Pharmacokinetics

Drug likeness parameters indicate whether a molecule possesses suitable adme properties

Result of Action

This compound has been shown to restore memory performance in cholinergic and serotonergic models of memory deficiency in rats . This suggests that both mechanisms may be involved in the facilitation of object memory by this compound .

生化分析

Biochemical Properties

Ro4368554 acts as a selective antagonist at the 5-HT6 receptor, binding with a greater than 100-fold selectivity over other monoamine receptor subtypes . The compound’s interaction with the 5-HT6 receptor inhibits the receptor’s activity, which is believed to modulate neurotransmitter release and influence cognitive processes. This compound has been shown to interact with enzymes and proteins involved in neurotransmitter pathways, including acetylcholine and glutamate systems . These interactions suggest that this compound may enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.

Cellular Effects

This compound has demonstrated significant effects on various cell types and cellular processes. In studies involving rat models, this compound has been shown to enhance memory performance and cognitive function . The compound influences cell signaling pathways by modulating the activity of the 5-HT6 receptor, which is predominantly expressed in brain regions associated with learning and memory, such as the hippocampus and cerebral cortex . This compound’s impact on gene expression and cellular metabolism is linked to its ability to increase acetylcholine levels and modulate excitatory amino acids like aspartate and glutamate .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the 5-HT6 receptor. By binding to this receptor, this compound inhibits its activity, leading to downstream effects on neurotransmitter release and receptor signaling . This inhibition is thought to enhance cognitive function by increasing acetylcholine levels and modulating glutamatergic neurotransmission . Additionally, this compound’s interaction with the 5-HT6 receptor may indirectly influence other neurotransmitter systems, contributing to its overall cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can enhance memory performance and cognitive function in both short-term and long-term experiments . The compound’s stability and degradation in laboratory conditions have been well-documented, with this compound maintaining its efficacy over extended periods . Long-term effects on cellular function include sustained improvements in cognitive performance and memory retention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound enhances cognitive function and memory performance at doses ranging from 3 to 30 mg/kg . Higher doses of this compound have been associated with increased cognitive enhancement, but there is a threshold beyond which no further improvements are observed . At very high doses, this compound may exhibit toxic or adverse effects, although these are relatively rare .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter systems. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters such as acetylcholine and glutamate . This compound’s effects on metabolic flux and metabolite levels are linked to its ability to modulate neurotransmitter release and receptor activity . These interactions suggest that this compound may influence overall brain metabolism and cognitive function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s high selectivity for the 5-HT6 receptor allows it to accumulate in brain regions associated with cognitive function . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that this compound exerts its effects primarily in the central nervous system, where the 5-HT6 receptor is predominantly expressed .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT6 receptor . The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the hippocampus and cerebral cortex . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its selective interaction with the 5-HT6 receptor and subsequent cognitive-enhancing effects .

准备方法

The synthesis of Ro4368554 involves several steps, starting with the preparation of the indole core structure. The key steps include:

Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

Piperazine substitution:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

属性

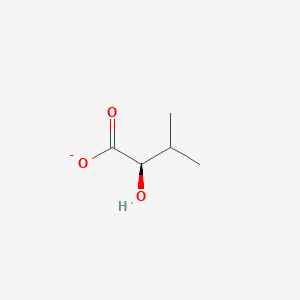

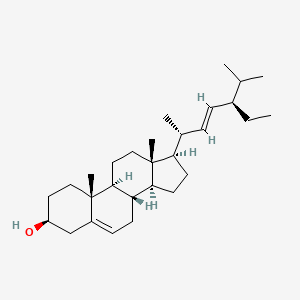

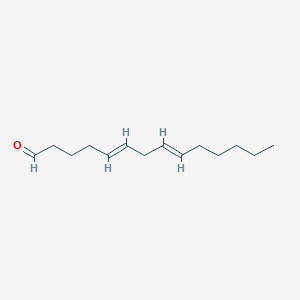

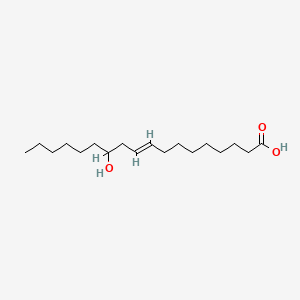

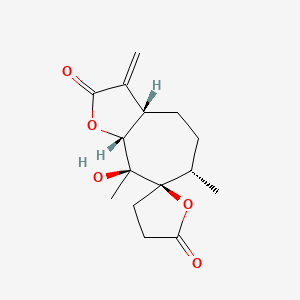

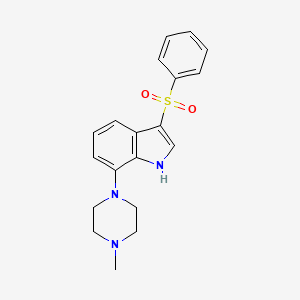

IUPAC Name |

3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPYPEADLGTXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426085 | |

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478082-99-4 | |

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478082-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro4368554 interact with its target and what are the downstream effects?

A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []

Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?

A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []

Q3: Does this compound have any other potential therapeutic applications?

A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []

Q4: Are there any studies comparing this compound to other compounds?

A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。